2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate
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Overview
Description
2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[34]octane]-2,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of a diazaspiro[3.4]octane core with tert-butyl and methyl groups under specific conditions. For example, a general procedure might involve dissolving the starting material in a solvent like 1,4-dioxane, followed by the addition of a base such as lithium hydroxide (LiOH) and stirring the mixture for an extended period .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN₃) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential lead compound for developing new drugs, particularly for its antitubercular activity.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial enzyme machinery . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate stands out due to its unique spirocyclic structure. Similar compounds include:
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate.
Properties
Molecular Formula |
C21H34N2O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl (5R)-2-(1-azaspiro[3.4]octan-6-yl)-1-azaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C21H34N2O4/c1-18(2,3)27-17(25)21(14-7-9-19(12-14)10-11-22-19)13-20(23-21)8-5-6-15(20)16(24)26-4/h14-15,22-23H,5-13H2,1-4H3/t14?,15-,19?,20?,21?/m0/s1 |
InChI Key |
NCDYSFVXVQCTIF-LEJJGBJASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1(CC2(N1)CCC[C@H]2C(=O)OC)C3CCC4(C3)CCN4 |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(N1)CCCC2C(=O)OC)C3CCC4(C3)CCN4 |
Origin of Product |
United States |
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